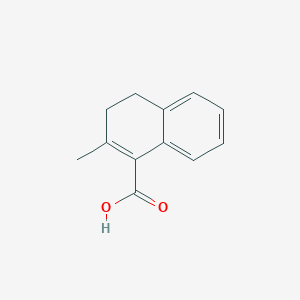
2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid is an organic compound belonging to the class of dihydronaphthalenes It is characterized by a fused two-ring structure with a carboxylic acid group at the 1-position and a methyl group at the 2-position
Mechanism of Action
Target of Action
Dihydronaphthalene derivatives, a class to which this compound belongs, have been found to interact with various targets such as the estrogen receptor and Hepatitis C NS5B polymerase . They have also been identified as potent and selective inhibitors of aldosterone synthase (CYP11B2) .
Mode of Action
Based on the known interactions of similar dihydronaphthalene derivatives, it can be inferred that the compound may interact with its targets to modulate their activity .
Biochemical Pathways
Dihydronaphthalene derivatives have been found to influence various biochemical pathways, including those involving the estrogen receptor and Hepatitis C NS5B polymerase .
Result of Action
Similar dihydronaphthalene derivatives have been found to exhibit various biological activities, suggesting that this compound may also have significant molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-dihydro-2-methyl-1-naphthalenecarboxylic acid derivatives under acidic conditions. Another approach involves the use of transition metal catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The choice of catalysts and solvents can significantly affect the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: The compound can be oxidized to form 2-methyl-3,4-dihydronaphthalene-1,2-dicarboxylic acid.
Reduction: Reduction reactions can yield 2-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-methyl-3,4-dihydronaphthalene-2-carboxylic acid
2-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
3-methyl-1,2-dihydronaphthalene-1-carboxylic acid
Properties
IUPAC Name |
2-methyl-3,4-dihydronaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCVVCHOXDUQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














